
(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine
Overview
Description
®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is a chiral compound with a pyridine ring substituted with a methyl group and a pyrrolidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine typically involves the following steps:
Formation of the Pyrrolidinylmethoxy Intermediate: This step involves the reaction of pyrrolidine with a suitable methoxy precursor under controlled conditions to form the pyrrolidinylmethoxy intermediate.
Substitution Reaction: The intermediate is then reacted with 2-methylpyridine under specific conditions to achieve the desired substitution at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds with various functional groups.
Scientific Research Applications
Cognitive Enhancement
One of the primary applications of (R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is its role in cognitive enhancement. Research indicates that this compound acts as an agonist for the α4β2 subtype of nAChRs, which are critical for cognitive functions such as learning and memory. In vitro studies have shown that it selectively interacts with these receptors, leading to improved cognitive performance in various animal models. This has implications for developing treatments for cognitive impairments associated with conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .
Therapeutic Potential
The therapeutic potential of this compound extends beyond cognitive enhancement. Its selective modulation of nAChRs suggests possible applications in treating neurodegenerative diseases and psychiatric disorders. For instance, studies have indicated that compounds targeting nAChRs can alleviate symptoms in models of schizophrenia and depression. The unique pharmacological profile of this compound makes it a candidate for further investigation in clinical settings .
Case Studies and Research Findings
Several case studies have explored the effects of this compound on cognitive performance:
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Case Study 1: Cognitive Performance in Rodent Models
- Researchers administered varying doses of this compound to rodent models and assessed their performance in memory tasks.
- Results indicated a dose-dependent improvement in memory retention and learning abilities compared to control groups.
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Case Study 2: Neuroprotective Effects
- A study investigated the neuroprotective effects of this compound in models of neurodegeneration.
- Findings suggested that the compound not only enhanced cognitive function but also reduced neuronal loss associated with neurodegenerative processes.
These case studies underscore the compound's potential as both a cognitive enhancer and a neuroprotective agent, warranting further exploration in clinical trials .
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine: The racemic mixture of the compound.
3-(2-Pyrrolidinylmethoxy)pyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-methoxypyridine: Lacks the pyrrolidinyl group.
Uniqueness
®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is unique due to its chiral nature and the presence of both a methyl group and a pyrrolidinylmethoxy group on the pyridine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, commonly referred to as ABT-089, is a compound that has garnered significant attention in neuropharmacology due to its selective modulation of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
ABT-089 is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₆N₂O
- Key Functional Groups : Pyridine ring, methyl group, and pyrrolidinylmethoxy group.
The unique structure of ABT-089 allows it to selectively interact with nAChR subtypes, particularly the α4β2 subtype, which plays a crucial role in cognitive functions such as learning and memory.
ABT-089 functions primarily as an agonist at the α4β2 nAChR subtype. Its mechanism involves:
- Agonistic Activity : Binding to the α4β2 receptor enhances cholinergic signaling pathways, which are essential for cognitive processes.
- Selectivity : It exhibits minimal affinity for other receptor subtypes like α7 and α1β1γ, which reduces the likelihood of side effects associated with broader receptor activation .
Cognitive Enhancement
ABT-089 has been shown to improve cognitive function in various animal models. Studies indicate that it can facilitate learning and memory processes, making it a candidate for treating cognitive impairments associated with conditions such as Alzheimer's disease. Specific findings include:
- In Vivo Studies : Animal studies have demonstrated that administration of ABT-089 leads to significant improvements in memory tasks compared to control groups .
Neuroprotective Properties
Research suggests that ABT-089 may possess neuroprotective properties. By selectively activating nAChRs, it may help protect neurons from degenerative processes associated with neurodegenerative diseases .
Pharmacological Profile
The pharmacological profile of ABT-089 includes:
Parameter | Value |
---|---|
Ki (binding affinity) | 16 nM (α4β2 subtype) |
Agonist/Antagonist Profile | Agonist and partial agonist |
Therapeutic Potential | Alzheimer's disease, cognitive decline |
Case Studies and Research Findings
- Cognitive Improvement in Rodent Models :
- Neuroprotection Against Excitotoxicity :
- Clinical Implications :
Properties
IUPAC Name |
2-methyl-3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVIKLBSVVNSHF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161417-20-5 | |
Record name | 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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